2H-1,4-Oxazin-2-one, 5,6-dihydro-5-phenyl-, (5S)-
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Overview
Description
2H-1,4-Oxazin-2-one, 5,6-dihydro-5-phenyl-, (5S)- is a chiral compound with significant importance in various fields of scientific researchThe compound’s molecular formula is C12H13NO2, and it has a molecular weight of 203.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Oxazin-2-one, 5,6-dihydro-5-phenyl-, (5S)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylacetic acid derivatives with hydroxylamine, followed by cyclization to form the oxazinone ring . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Oxazin-2-one, 5,6-dihydro-5-phenyl-, (5S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .
Scientific Research Applications
2H-1,4-Oxazin-2-one, 5,6-dihydro-5-phenyl-, (5S)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-1,4-Oxazin-2-one, 5,6-dihydro-5-phenyl-, (5S)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include metabolic processes, signal transduction, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3-oxazinane-2,4-dione: Similar in structure but differs in the position of the oxazinone ring.
4H-Benzo[d][1,3]oxazin-4-ones: Contains a benzene ring fused to the oxazinone ring, providing different chemical properties.
[1,2]Isoxazolidin-5-ones: Similar ring structure but with different substituents and reactivity.
Uniqueness
2H-1,4-Oxazin-2-one, 5,6-dihydro-5-phenyl-, (5S)- is unique due to its specific stereochemistry and the presence of a phenyl group, which imparts distinct chemical and biological properties. Its chiral nature and ability to undergo various chemical transformations make it a versatile compound in research and industrial applications .
Properties
CAS No. |
183023-15-6 |
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Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
(3S)-3-phenyl-2,3-dihydro-1,4-oxazin-6-one |
InChI |
InChI=1S/C10H9NO2/c12-10-6-11-9(7-13-10)8-4-2-1-3-5-8/h1-6,9H,7H2/t9-/m1/s1 |
InChI Key |
DINGSFSTMYUIAU-SECBINFHSA-N |
Isomeric SMILES |
C1[C@@H](N=CC(=O)O1)C2=CC=CC=C2 |
Canonical SMILES |
C1C(N=CC(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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